3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO2S/c1-16(24,10-25-14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWPYTALJQAOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body, influencing their function and leading to various biological effects.
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological pathways they are involved in.
Biological Activity
The compound 3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that contribute to its biological activity:
- Sulfanyl Group : Enhances interaction with biological targets.
- Hydroxy Group : Increases solubility and potential for hydrogen bonding.
- Trifluoromethyl Group : Modifies electronic properties, impacting reactivity and binding affinity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The presence of the bromophenyl group has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related thiazole compounds demonstrate minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain pathogens .
Anticancer Activity
The compound's anticancer potential is supported by structure-activity relationship (SAR) studies. Compounds with similar thiazole and phenyl groups have shown cytotoxic effects in various cancer cell lines. For example, a derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent activity . The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for bacterial growth and cancer cell proliferation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity and influencing cellular responses.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of structurally related compounds found that those containing the bromophenyl group exhibited superior activity against multi-drug resistant strains. The study utilized a dilution method to determine MIC values, confirming the effectiveness of these compounds in clinical settings .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Molecular dynamics simulations revealed that the compound binds to target proteins primarily through hydrophobic interactions, which is crucial for its anticancer effects .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | MIC = 31.25 µg/mL | Inhibition of bacterial enzyme function |
| Anticancer | IC50 = 1.61 µg/mL | Receptor binding and enzyme inhibition |
| Anti-inflammatory | Moderate | Cytokine modulation |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide exhibit notable anticancer activities. For instance, studies have shown significant inhibition of tumor growth in xenograft models when tested against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of telomerase activity, which is critical for the proliferation of cancer cells .
Antidiabetic Effects
In vitro studies have demonstrated that related compounds possess antidiabetic properties, particularly through the inhibition of enzymes such as α-glucosidase. The synthesized derivatives showed promising IC50 values, indicating their potential as therapeutic agents for managing diabetes .
Drug Development
The structural characteristics of this compound make it a candidate for further development as a drug targeting specific diseases. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For example, its interaction with protein tyrosine phosphatase 1B has been studied, revealing concentration-dependent inhibition which could have implications in metabolic disorders .
Data Table: Summary of Biological Activities
| Activity | IC50 Value | Reference |
|---|---|---|
| Telomerase Inhibition | Not specified | |
| α-Glucosidase Inhibition | 0.91 µM | |
| Protein Tyrosine Phosphatase 1B Inhibition | Not specified |
Case Studies
- Antitumor Activity : A study focused on the synthesis and evaluation of related compounds found that they significantly inhibited tumor growth in various xenograft models. The results suggested that these compounds could serve as lead candidates for new anticancer therapies .
- Diabetes Management : Another investigation reported on the antidiabetic effects of related compounds, highlighting their potential to inhibit key enzymes involved in glucose metabolism. This opens avenues for developing new treatments for diabetes based on modifications of the original compound structure .
Chemical Reactions Analysis
Reaction Pathways
The compound’s reactivity stems from its three key functional groups:
-
Sulfanyl group (-S-)
-
Hydroxyl group (-OH)
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Amide bond (-C(=O)N-)
Oxidation of the Sulfanyl Group
The sulfanyl (thioether) group can undergo oxidation under appropriate conditions:
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Mechanism : Oxidation converts the sulfanyl group to a sulfoxide (-SO-) or sulfone (-SO₂-) via reaction with oxidizing agents (e.g., hydrogen peroxide, mCPBA).
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Relevance : This reaction alters the compound’s electronic properties and may influence its biological activity.
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Support : Similar sulfanyl-containing compounds in medicinal chemistry undergo oxidation, as noted in PubChem’s structural analysis .
Hydroxy Group Reactions
The hydroxyl group (-OH) at the 2-position participates in:
-
Oxidation : Conversion to a carbonyl group (ketone) using oxidizing agents like pyridinium chlorochromate (PCC).
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Reduction : Potential reduction to a hydrogen atom under strong reducing conditions (e.g., LiAlH₄), though less likely due to steric hindrance from the adjacent methyl group.
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Support : Hydroxyl groups in related sulfonamide compounds exhibit oxidative tendencies, as observed in multi-step synthesis protocols.
Amide Bond Hydrolysis
The amide bond (-C(=O)N-) may undergo hydrolysis under acidic or basic conditions:
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Mechanism : Acidic hydrolysis cleaves the amide to yield a carboxylic acid and amine, while basic conditions produce a carboxylate and amine.
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Relevance : Hydrolysis could impact the compound’s stability in biological systems or pharmaceutical formulations.
-
Support : Amide hydrolysis is a common reaction in drug metabolism studies, as noted in sulfonamide-related research.
Functional Group Analysis
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Sulfanyl (-S-) | Oxidation | H₂O₂, mCPBA, or other oxidizers | Sulfoxide (-SO-), Sulfone (-SO₂-) |
| Hydroxyl (-OH) | Oxidation | PCC, KMnO₄ | Ketone (C=O) |
| Amide (-C(=O)N-) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic acid (RCOOH) or carboxylate (RCOO⁻) |
Reaction Conditions and Stability
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Oxidation Sensitivity : The sulfanyl group is more reactive than sulfonamide groups, requiring controlled oxidation conditions to avoid over-oxidation .
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Steric Effects : The methyl group adjacent to the hydroxyl group may hinder nucleophilic attack or reduction reactions .
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Solvent Compatibility : Polar aprotic solvents (e.g., DMSO, DMF) are likely preferred for reactions involving the amide group to prevent hydrolysis.
Biological and Chemical Implications
-
Selective Reactivity : The trifluoromethyl group enhances lipophilicity, potentially stabilizing intermediates in reactions involving the amide or hydroxyl groups .
-
Pharmaceutical Relevance : Hydrolysis of the amide bond may influence the compound’s metabolic stability, a critical factor in drug design.
Q & A
Q. What synthetic routes are recommended for preparing 3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether formation between a 4-bromothiophenol derivative and a halogenated propanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Thioether formation | 4-Bromothiophenol, DMF, K₂CO₃, 12–24 hrs | TLC (hexane:EtOAc 7:3) |
| Purification | Silica gel chromatography | UV visualization |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
Q. Representative NMR Data (Analogous Compounds) :
| Substituent | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
|---|---|---|
| CF₃ (meta) | 7.8–8.2 (aromatic H) | -63.5 |
| Br (para) | 7.4–7.6 (aromatic H) | N/A |
Advanced Research Questions
Q. How can researchers resolve discrepancies in 19F NMR data caused by solvent effects or dynamic exchange?
- Methodological Answer : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess solvent-dependent shifts. For dynamic processes (e.g., rotational isomerism), variable-temperature NMR (VT-NMR) between 25°C and 60°C can reveal coalescence temperatures. Internal standards (e.g., CFCl₃) ensure accurate referencing .
Q. What experimental strategies are effective for studying the compound’s solid-state hydrogen-bonding network?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mix).
- Analyze torsion angles (e.g., C—C—N—C) and hydrogen bonds (N—H⋯O) using software like SHELXL.
- Compare packing motifs (e.g., chains vs. sheets) to predict solubility or stability .
Q. Crystallographic Parameters (Analogs) :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Hydrogen bond length (N—H⋯O) | 2.8–3.0 Å |
| Torsion angle | 120–130° |
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use density functional theory (DFT) for electronic properties (e.g., HOMO/LUMO energies) and molecular dynamics (MD) for solubility/logP predictions. Software like Gaussian or Schrödinger Suite can model interactions with biological targets (e.g., enzymes with hydrophobic pockets) .
Methodological Design Considerations
Q. How to design stability studies under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–10, 37°C) for 24–72 hrs. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (e.g., >200°C for amide bonds) .
Q. What strategies mitigate safety risks during synthesis?
- Methodological Answer :
- Use fume hoods for volatile reagents (e.g., DMF).
- Wear nitrile gloves and goggles (H313/H333 risks).
- Neutralize waste with 10% NaOH before disposal .
Data Interpretation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
